3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
Description
3-(4-Methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one (CAS: 1396558-55-6) is a heterocyclic compound featuring a seven-membered 1,4-thiazepan-5-one ring fused with a piperazine moiety substituted by a methanesulfonyl group. Its molecular formula is C₁₁H₁₉N₃O₄S₂, with a molecular weight of 321.42 g/mol .
Properties
IUPAC Name |
3-(4-methylsulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4S2/c1-20(17,18)14-5-3-13(4-6-14)11(16)9-8-19-7-2-10(15)12-9/h9H,2-8H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYIRIZVJTWLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Chemical Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : 298.36 g/mol
Structural Features
The compound features a thiazepan ring, a piperazine moiety, and a methanesulfonyl group, which contribute to its biological properties. The thiazepan ring is known for its ability to interact with various biological targets.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds containing thiazepan rings exhibit antimicrobial properties. The presence of the methanesulfonyl group may enhance this activity by increasing solubility and bioavailability.
- CNS Activity : The piperazine structure is often associated with central nervous system (CNS) effects. Studies suggest that derivatives of piperazine can act as anxiolytics or antidepressants.
- Antitumor Effects : Preliminary studies have shown that similar thiazepan compounds may inhibit tumor growth in various cancer cell lines.
The mechanisms by which 3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one exerts its biological effects may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazepan derivatives against common pathogens. The results indicated that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Study 2: CNS Effects
In an animal model, the compound was tested for anxiolytic effects. Behavioral tests showed a reduction in anxiety-like behavior compared to control groups, suggesting potential therapeutic applications in anxiety disorders.
| Test | Control Group Score | Treatment Group Score |
|---|---|---|
| Elevated Plus Maze | 3.5 | 6.8 |
| Open Field Test | 5.0 | 8.2 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazepan-5-One Derivatives
Tetrahydro-1,4-thiazepan-5-one (CAS: 2896-98-2)
- Structure: Lacks the piperazine-methanesulfonyl substituent, retaining only the core thiazepanone ring.
- Applications : Serves as a precursor in peptide cyclization and bioconjugation due to its reactive lactam and sulfide groups .
(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS: 645411-16-1)
- Structure: Features a thiophene substituent and an amino group on the thiazepanone ring.
- Applications : Explored in antiviral and antimicrobial research due to its sulfur-rich architecture .
- Key Difference: The amino-thiophene substitution alters electronic properties and reactivity compared to the methanesulfonylpiperazine-carbonyl group in the target compound .
(R)-6-Amino-1,4-thiazepan-5-one (CAS: 92814-42-1)
- Structure: Contains an amino group on the thiazepanone ring but lacks the piperazine substituent.
- Safety Profile : Requires stringent handling due to inhalation and dermal toxicity risks .
- Key Difference : Simpler structure limits its utility in complex bioconjugation compared to the target compound .
Piperazine-Containing Analogues
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)
- Structure: Piperazine linked to dithiol-3-one groups instead of a thiazepanone ring.
- Key Difference : The dithiol-3-one groups introduce distinct redox reactivity compared to the sulfonamide and carbonyl functionalities in the target compound .
3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one
- Structure : Substitutes methanesulfonyl with a methylphenyl group on the piperazine ring.
- Applications : Likely explored for CNS activity due to the tolyl group’s lipophilicity .
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